6H-Purin-6-one, 1,9-dihydro-9-alpha-D-ribofuranosyl-
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Overview
Description
6H-Purin-6-one, 1,9-dihydro-9-alpha-D-ribofuranosyl-, also known as inosine, is a purine nucleoside that plays a crucial role in various biological processes. It is composed of a purine base (hypoxanthine) attached to a ribose sugar. Inosine is found naturally in the body and is involved in the synthesis of nucleic acids, which are essential for genetic information storage and transfer.
Preparation Methods
Synthetic Routes and Reaction Conditions
Inosine can be synthesized through several methods. One common approach involves the enzymatic conversion of adenosine to inosine by adenosine deaminase. Another method includes the chemical synthesis of inosine from hypoxanthine and ribose under acidic conditions. The reaction typically involves the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the glycosidic bond between hypoxanthine and ribose.
Industrial Production Methods
Industrial production of inosine often employs microbial fermentation techniques. Specific strains of bacteria or yeast are cultured in nutrient-rich media, where they produce inosine as a metabolic byproduct. The inosine is then extracted and purified through various chromatographic techniques to obtain a high-purity product suitable for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
Inosine undergoes several types of chemical reactions, including:
Oxidation: Inosine can be oxidized to form xanthosine, another nucleoside.
Reduction: Reduction of inosine can yield hypoxanthine and ribose.
Substitution: Inosine can participate in nucleophilic substitution reactions, where the ribose moiety can be replaced by other sugar derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like acids or bases to facilitate the reaction.
Major Products
Oxidation: Xanthosine
Reduction: Hypoxanthine and ribose
Substitution: Various nucleoside analogs depending on the substituent used
Scientific Research Applications
Inosine has a wide range of applications in scientific research:
Chemistry: Inosine is used as a precursor in the synthesis of various nucleoside analogs and as a standard in chromatographic techniques.
Biology: Inosine is involved in RNA editing processes and serves as a substrate for enzymes like adenosine deaminase.
Medicine: Inosine has been studied for its potential neuroprotective effects and its role in promoting axonal regeneration in nerve injury.
Industry: Inosine is used in the production of flavor enhancers and as a nutritional supplement in animal feed.
Mechanism of Action
Inosine exerts its effects through several mechanisms:
Inhibition of DNA Synthesis: Inosine can be incorporated into DNA, leading to the inhibition of DNA synthesis and cell proliferation.
Induction of Apoptosis: Inosine can induce programmed cell death (apoptosis) in certain cancer cells by activating specific signaling pathways.
Neuroprotection: Inosine promotes axonal growth and regeneration by activating intracellular signaling pathways that enhance neuronal survival and repair.
Comparison with Similar Compounds
Similar Compounds
Adenosine: Similar to inosine but contains an amino group instead of a hydroxyl group on the purine ring.
Guanosine: Contains an amino group and an additional oxygen atom on the purine ring.
Xanthosine: An oxidation product of inosine with an additional oxygen atom on the purine ring.
Uniqueness of Inosine
Inosine is unique due to its ability to participate in RNA editing processes and its potential neuroprotective effects. Unlike adenosine and guanosine, inosine can be deaminated to form hypoxanthine, which plays a role in purine metabolism and nucleotide synthesis.
Properties
CAS No. |
38183-47-0 |
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Molecular Formula |
C10H12N4O5 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10+/m1/s1 |
InChI Key |
UGQMRVRMYYASKQ-CRKDRTNXSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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